
Hexahelicene
Overview
Description
Hexahelicene ([6]helicene) is a chiral polycyclic aromatic hydrocarbon (PAH) composed of six ortho-fused benzene rings arranged in a helical geometry, first synthesized by Newman and Lednicer in 1956 . Its non-planar structure induces inherent chirality, resulting in distinct (P)- and (M)-enantiomers. This molecule exhibits strong optical activity, including circular dichroism (CD) with characteristic transitions at 246 nm and 324 nm , and has been widely studied for applications in molecular recognition , supramolecular chemistry , and transition metal catalysis .
This compound’s central cavity enables selective complexation with cationic species, particularly silver ions (Ag⁺), via chemisorption processes involving cation-π interactions . Its stability, synthetic accessibility, and functional versatility make it a benchmark for studying helical aromatic systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexahelicene can be synthesized through several methods, with the most common being the oxidative photocyclization of stilbene-like precursors. This method involves the cyclization of a stilbene derivative under oxidative conditions, typically using iodine or oxygen as the oxidizing agent . Another common method is the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile to form the helical structure .
Industrial Production Methods: While this compound is primarily synthesized in research laboratories, industrial production methods would likely involve scaling up the oxidative photocyclization or Diels-Alder reactions. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Hexahelicene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound quinone.
Reduction: Reduction of this compound can yield dihydrothis compound.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the this compound framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: this compound quinone.
Reduction: Dihydrothis compound.
Substitution: Various substituted hexahelicenes depending on the reagent used.
Scientific Research Applications
Chiroptical Materials
Chiral Properties and Material Development
Recent research has highlighted the potential of hexahelicene in the development of advanced chiral materials. A study conducted by researchers at Osaka University demonstrated that double hexahelicenes exhibit enhanced chiroptical properties, such as circular dichroism and circularly polarized luminescence. The alignment of these molecules in specific orientations (S- and X-shaped) significantly improves their chiroptical performance, making them suitable for applications in next-generation optical technologies, including 3D displays and medical endoscopes .
Table 1: Chiroptical Properties of Hexahelicenes
Property | Value | Application |
---|---|---|
Circular Dichroism (CD) | Enhanced in double forms | Optical information technology |
Circularly Polarized Luminescence (CPL) | High efficiency | Security paints, medical devices |
Medicinal Chemistry
Cytotoxicity and Biological Activity
this compound has been investigated for its biological effects, particularly its interaction with the aryl hydrocarbon receptor (AhR). A study found that this compound exhibited cytotoxic effects on HepG2 cells, with an IC50 value of 0.9 μM. Although it was identified as a poor activator of the AhR pathway compared to more potent compounds, its potential implications in cancer research warrant further investigation .
Table 2: Cytotoxic Effects of this compound
Compound | IC50 (μM) | Effect on AhR Activity |
---|---|---|
This compound | 0.9 | 2.1-fold increase |
Imidazolium derivative (IH) | 8.4 | Not significant |
Nanotechnology and Sensing Applications
Complexation with Silver Ions
this compound has shown promise as a chiral molecular tweezer for binding silver ions. Research indicates that the interaction between silver ions and this compound could lead to applications in cancer treatment due to the formation of stable complexes that may enhance therapeutic efficacy . This property positions this compound as a potential candidate for drug delivery systems.
Optical Devices
Enhanced Luminescence Properties
The incorporation of boron-nitrogen (BN) units into this compound has been shown to significantly enhance its optical properties, including fluorescence quantum yield and luminescence dissymmetry factor. Such modifications can lead to improved performance in circularly polarized luminescence emitters, which are essential for various applications in materials science .
Table 3: Optical Properties of BN-Hexahelicene
Property | BN-Hexahelicene Value | All-Carbon Analog Value |
---|---|---|
Fluorescence Quantum Yield | 0.21 | Not specified |
Luminescence Dissymmetry Factor | 1.33 × 10^-2 | Not specified |
Mechanism of Action
The unique helical structure of hexahelicene allows it to interact with various molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can influence the activity of enzymes, receptors, and other biological molecules. The chirality of this compound also plays a crucial role in its mechanism of action, as the two enantiomers can have different biological activities .
Comparison with Similar Compounds
Hexahelicene vs. Heptahelicene ([7]Helicene)
Heptahelicene, a seven-ring carbohelicene, shares structural and electronic similarities with this compound but exhibits enhanced adsorption capacities for silver ions. Key differences include:
Contradictions in Studies : While this compound demonstrates stronger AgCl binding via chemisorption , heptahelicene outperforms in Ag⁺ adsorption, suggesting that the optimal helicene depends on the target ion and application .
This compound vs. Pentahelicene ([5]Helicene)
Pentahelicene, a smaller five-ring helicene, is less sterically hindered but exhibits reduced chiral stability:
Pentahelicene’s simplicity makes it a model for fundamental studies, whereas this compound’s stability favors practical applications.
This compound vs. Heterohelicenes
Heterohelicenes, such as 2-aza-hexahelicene and 2-Br-hexahelicene, incorporate heteroatoms (e.g., N, Br) into their frameworks:
Heterohelicenes offer tunable electronic properties but may compromise helical rigidity compared to pure carbohelicenes.
This compound vs. Double Hexahelicenes
Double hexahelicenes (e.g., DPC, DNH) feature fused helical units, enhancing their functional complexity:
Double helicenes exhibit superior chiral discrimination but require more elaborate synthetic routes.
Biological Activity
Hexahelicene is a member of the helicene family, characterized by its unique helical structure formed by six ortho-fused benzene rings. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. The following sections will delve into the biological activity of this compound, including its interactions with biological systems, cytotoxicity, and potential therapeutic applications.
Structure and Properties
This compound exhibits a chiral structure that can exist in two enantiomeric forms. Its unique geometry contributes to its electronic properties, making it an interesting candidate for various applications in organic electronics and photonics. The compound's ability to form complexes with metal ions, such as silver, has also been investigated for potential biomedical applications .
Cytotoxicity and Biological Interaction
Recent studies have explored the cytotoxic effects of this compound on various cell lines. A significant investigation reported that this compound demonstrates low cytotoxicity against HepG2 liver cancer cells, indicating it may not be a potent activator of the aryl hydrocarbon receptor (AhR) pathway . This finding suggests that while this compound may have some biological activity, its effectiveness as a cancer therapeutic agent requires further exploration.
Table 1: Cytotoxicity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | >100 | Poor AhR pathway activator |
MCF-7 | TBD | TBD |
A549 | TBD | TBD |
Complexation with Metal Ions
The interaction of this compound with metal ions has been a focal point in understanding its potential as a drug delivery system. Studies indicate that this compound can form stable complexes with silver ions (Ag+), which may enhance its biological activity. The complexation process has been shown to be endothermic, suggesting that temperature increases can enhance the adsorption capacity of this compound for metal ions .
Case Study: Silver-Hexahelicene Complex
A recent study investigated the complexation of silver ions with this compound using various adsorbates. The results indicated that silver chloride (AgCl) presented the highest adsorption capacity when complexed with this compound. This suggests that this compound could function as a chiral molecular tweezer for silver ions, potentially leading to applications in targeted drug delivery systems for cancer treatment .
Optical Properties and Applications
This compound and its derivatives have been studied for their optical properties, particularly in circularly polarized luminescence (CPL). Research has shown that modifications to the helical structure can significantly enhance fluorescence quantum yields, making BN-hexahelicenes promising candidates for CPL emitters in materials science applications . The incorporation of boron-nitrogen (BN) units into hexahelicenes has resulted in improved luminescence properties compared to their all-carbon analogs.
Table 2: Optical Properties of Hexahelicenes
| Compound | Fluorescence Quantum Yield (φfl) | Luminescence Dissymmetry Factor (|g lum|) |
|------------------|----------------------------------|------------------------------------------|
| this compound | 0.04 | 9 × 10^-4 |
| BN-Hexahelicene | 0.21 | 1.33 × 10^-2 |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing alkyl-substituted hexahelicenes, and how can experimental design address them?
Alkyl-substituted hexahelicenes are synthesized via photocyclization of meta-substituted diarylethylenes. Substituent position (e.g., C1 vs. C3) significantly impacts steric hindrance and yield. For instance, 3-methylhexahelicene forms preferentially over 1-methyl derivatives due to reduced steric strain during cyclization, as shown by a 9:1 product ratio in photocyclization reactions . Purification requires column chromatography and crystallization to isolate enantiomers, with mass spectrometry confirming molecular identity .
Q. How can NMR spectroscopy resolve conformational ambiguities in this compound derivatives?
NMR chemical shifts (δ-values) reflect substituent-induced ring-current effects. For example, alkyl groups at C2 or C3 cause predictable upfield/downfield shifts in terminal ring protons (e.g., δcalc = −0.72 vs. δobs = −1.72 for methylthis compound). Discrepancies arise from misidentified substituent positions, highlighting the need for rigorous characterization (e.g., X-ray crystallography or mass spectrometry) to validate assignments .
Q. What experimental protocols ensure reproducibility in this compound synthesis and characterization?
- Synthesis : Use photodehydrocyclization under inert atmospheres with UV light (λ = 300–400 nm).
- Characterization : Report melting points, yields, and spectral data (e.g., UV/Vis λmax at 300–350 nm for helicene π→π* transitions) .
- Purity : Include HPLC or chiral column data for enantiomeric excess (e.e.) in asymmetric syntheses .
Advanced Research Questions
Q. How do computational methods like TD-DFT address discrepancies in predicting this compound chiroptical properties?
Time-dependent density functional theory (TD-DFT) with the SAOP functional and Vdiff basis set predicts circular dichroism (CD) spectra but underestimates excitation energies by ~0.45 eV due to neglected solvent or vibronic effects. Blueshifting computed spectra aligns them with experimental data, enabling accurate band assignments (e.g., low-energy CD bands at 250–300 nm correspond to π→π* transitions) .
Q. What structural modifications enhance this compound’s chiroptical performance for 3D display applications?
Symmetry-driven designs (e.g., S- or X-shaped double hexahelicenes) amplify dissymmetry factors (gabs). Quantum calculations show that merging two helicenes in high-symmetry configurations (e.g., DNH and DPC derivatives) boosts rotational strength by 200–300% compared to monomers. Experimental CD spectra confirm intensified Cotton effects at 320–400 nm .
Q. How do substituent electronic effects influence two-photon circular dichroism (TPCD) in this compound derivatives?
Electron-withdrawing groups (e.g., cyano) induce intramolecular charge transfer (ICT), altering TPCD intensity. EXO-ICT (delocalization beyond the helicene core) enhances TPCD signals, while ENDO-ICT (within the core) suppresses them. For 2,15-dicyanothis compound, TD-DFT reveals a 40% increase in TPCD response at 600–700 nm compared to unsubstituted helicenes .
Q. What methodological approaches reconcile contradictions in reported enantiomerization barriers for hexahelicenes?
Racemization kinetics vary with helicene size and substituents. For this compound, activation energy (ΔG‡) ranges from 25–30 kcal/mol, measured via polarimetry or dynamic NMR. Discrepancies arise from differing experimental conditions (e.g., solvent polarity, temperature). Computational studies using Kitaigorodsky’s potential function align with experimental ΔG‡ values when steric interactions (e.g., t-Bu substituents) are modeled .
Q. Guidelines for Addressing Contradictions
Properties
IUPAC Name |
hexahelicene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16/c1-3-7-22-17(5-1)9-11-19-13-15-21-16-14-20-12-10-18-6-2-4-8-23(18)25(20)26(21)24(19)22/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYPNWSDSPYOSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=CC5=C4C6=CC=CC=C6C=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171964 | |
Record name | Hexahelicene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187-83-7 | |
Record name | [6]Helicene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahelicene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000187837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexahelicene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171474 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexahelicene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexahelicene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5UR49H4NR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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